Antitumor agent-38
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-38 is a potent antitumor compound known for its antiproliferative activity against cancer cells. It induces cell cycle arrest at the late S and G2/M phases without interfering with microtubule formation or cell morphology . This compound has shown significant potential in cancer treatment due to its ability to inhibit the growth of various cancer cell lines.
Preparation Methods
Synthetic Routes and Reaction Conditions
Antitumor agent-38 can be synthesized through a one-step mechanochemical preparation method. This involves the mechanical ball milling of 7-ethyl-10-hydroxycamptothecin (SN-38) with disodium glycyrrhizin. The ball milling process transforms SN-38 crystals into an amorphous form, significantly increasing its solubility . The resulting amorphous solid dispersion exhibits enhanced cytotoxicity to tumor cells and significant inhibition of tumor growth.
Industrial Production Methods
The industrial production of this compound involves the encapsulation of SN-38 in human serum albumin using a single protein encapsulation technology. This method improves the pharmacokinetics and antitumor efficacy of SN-38 while reducing its side effects . The encapsulated SN-38 can be administered orally or intravenously, with the latter showing higher bioavailability and efficacy.
Chemical Reactions Analysis
Types of Reactions
Antitumor agent-38 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and metabolism within the body.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve physiological pH and temperature to mimic the in vivo environment.
Major Products Formed
The major products formed from the reactions of this compound include its active metabolites, which exhibit potent antitumor activity. These metabolites are crucial for the compound’s therapeutic effects.
Scientific Research Applications
Antitumor agent-38 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the mechanisms of antitumor agents and developing new anticancer drugs.
Biology: Researchers use it to investigate the cellular and molecular mechanisms of cancer cell proliferation and apoptosis.
Mechanism of Action
Antitumor agent-38 exerts its effects by inducing cell cycle arrest at the late S and G2/M phases. This mechanism involves the inhibition of DNA synthesis and repair, leading to the accumulation of DNA damage and subsequent apoptosis of cancer cells . The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, making it a potent antitumor agent.
Comparison with Similar Compounds
Similar Compounds
Uniqueness of Antitumor Agent-38
This compound is unique due to its high solubility and bioavailability, achieved through mechanochemical preparation and encapsulation techniques . These properties enhance its antitumor efficacy and reduce systemic toxicity compared to other similar compounds.
Properties
Molecular Formula |
C22H24N2O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
5-[(4-aminopiperidin-1-yl)methyl]-2-methoxynaphtho[2,1-f][1,3]benzodioxol-3-ol |
InChI |
InChI=1S/C22H24N2O4/c1-26-20-10-18-16(8-19(20)25)14(11-24-4-2-15(23)3-5-24)6-13-7-21-22(9-17(13)18)28-12-27-21/h6-10,15,25H,2-5,11-12,23H2,1H3 |
InChI Key |
VLINPCHNMXCDLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C3C=C4C(=CC3=CC(=C2C=C1O)CN5CCC(CC5)N)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.